molecular formula C14H17Cl2NO2 B5449843 8-(2,6-dichlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2,6-dichlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5449843
M. Wt: 302.2 g/mol
InChI Key: FIMCBURVRFFIGR-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The prefix “8-(2,6-dichlorobenzyl)-” indicates the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two chlorine atoms at the 2nd and 6th positions. The “1,4-dioxa-8-azaspiro[4.5]decane” part refers to a spiro compound with a decane (10 carbon atoms) backbone, containing an oxygen atom at the 1st and 4th positions and a nitrogen atom at the 8th position .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings that share a single atom . In the case of “8-(2,6-dichlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane”, the shared atom would be the 8th carbon atom in the decane backbone .


Chemical Reactions Analysis

The chemical reactions of spiro compounds can vary widely depending on the functional groups present in the molecule . Without specific information on “this compound”, it’s difficult to provide a detailed chemical reactions analysis.

Future Directions

The future directions for the study of a compound depend on its potential applications and the current state of research. Without specific information on “8-(2,6-dichlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane”, it’s difficult to speculate on future directions .

Properties

IUPAC Name

8-[(2,6-dichlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c15-12-2-1-3-13(16)11(12)10-17-6-4-14(5-7-17)18-8-9-19-14/h1-3H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMCBURVRFFIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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